REACTION_CXSMILES
|
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[OH-].[K+].O.[Cl:15][C:16]1[CH:17]=[C:18]([N+:23]([O-:25])=[O:24])[CH:19]=[CH:20][C:21]=1Cl>C1(C)C(C)=CC=CC=1.[Cu]>[C:1]1([O:11][C:21]2[CH:20]=[CH:19][C:18]([N+:23]([O-:25])=[O:24])=[CH:17][C:16]=2[Cl:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
211 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
|
Name
|
copper
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring for 8 hours (approx. 140° C. bottom temperature)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture thus obtained
|
Type
|
CUSTOM
|
Details
|
equipped with an effective water trap
|
Type
|
CUSTOM
|
Details
|
was separating any more and the head temperature
|
Type
|
CUSTOM
|
Details
|
had risen to 137° C
|
Type
|
ADDITION
|
Details
|
Then, 500 ml of dimethylformamide were added
|
Type
|
CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
CUSTOM
|
Details
|
equippped with an effective water trap
|
Type
|
DISTILLATION
|
Details
|
then, 500 ml of solvent were distilled
|
Type
|
TEMPERATURE
|
Details
|
Then it was refluxed under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to cool off to ~50° C.
|
Type
|
ADDITION
|
Details
|
approx. 30 g of kieselguhr were added
|
Type
|
CUSTOM
|
Details
|
the mixture thus obtained
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
CUSTOM
|
Details
|
the undissolved substance was removed by suction filtration
|
Type
|
WASH
|
Details
|
washed with xylene
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in warm toluene
|
Type
|
EXTRACTION
|
Details
|
The obtained solution was extracted thrice with separate portions of 500 ml of 1 N sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
Then, the toluene phase was evaporated to dryness in vacuo (crude yield: 290 g, 96% of theory)
|
Type
|
STIRRING
|
Details
|
The residue was stirred with 1.7 liter of gasoline (boiling range 80°-110° C.) at approx. 85° C
|
Type
|
DISSOLUTION
|
Details
|
Most of the crude product dissolved
|
Type
|
CUSTOM
|
Details
|
The solution decanted
|
Type
|
TEMPERATURE
|
Details
|
to cool off slowly
|
Type
|
CUSTOM
|
Details
|
First, the product precipitated oily
|
Type
|
CUSTOM
|
Details
|
however, by trituration at approx. 50° C., crystals were obtained
|
Type
|
TEMPERATURE
|
Details
|
Then it was cooled for several hours to 5° C.
|
Type
|
CUSTOM
|
Details
|
the crystalline product was removed by suction filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |